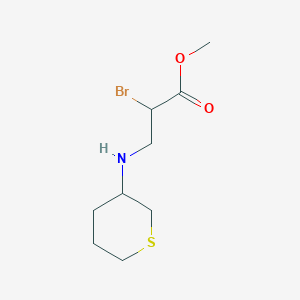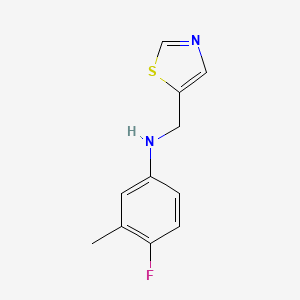
4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring, a fluorine atom, and a methyl group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the formation of the thiazole ring followed by the introduction of the fluorine and methyl groups. One common method includes the reaction of 4-fluoro-3-methylaniline with thiazole-5-carbaldehyde under specific conditions to form the desired product. The reaction may be catalyzed by acids or bases and often requires controlled temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical.
Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorine atom play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-methylaniline: Shares the fluorine and methyl groups but lacks the thiazole ring.
N-(1,3-thiazol-5-ylmethyl)aniline: Contains the thiazole ring but lacks the fluorine and methyl groups.
Uniqueness
4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the thiazole ring, fluorine atom, and methyl group together enhances its potential for diverse applications in research and industry.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C11H11FN2S |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H11FN2S/c1-8-4-9(2-3-11(8)12)14-6-10-5-13-7-15-10/h2-5,7,14H,6H2,1H3 |
InChI Key |
MPQJGAPFEDLDRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CN=CS2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


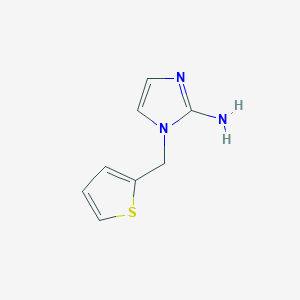
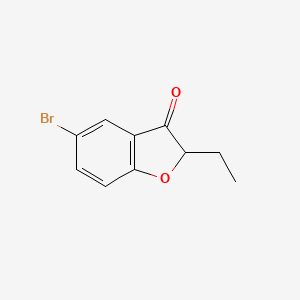
![tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13326343.png)
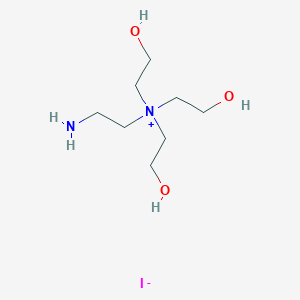

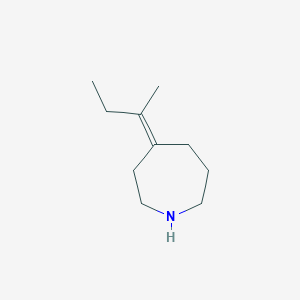
![7-(1-Methylcyclopropyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13326356.png)
![6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13326357.png)
![2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13326359.png)
![5-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-1,3,6-trimethyl-1,2-dihydro-pyridin-2-one](/img/structure/B13326364.png)
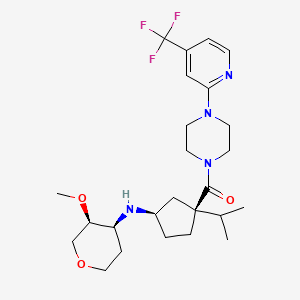
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde](/img/structure/B13326367.png)
![Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B13326371.png)
